1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs involves various strategies, including radical cyclizations and modifications by incorporating substituents into different positions of the quinolone system. For example, Charushin et al. (2014) review the synthesis of fluoroquinolones, highlighting the structural modifications through annelation and substitution to achieve the desired properties [Charushin et al., 2014]. Radical cyclizations, as discussed by Ishibashi and Tamura (2004), are widely used in organic synthesis for constructing carbo- and heterocyclic compounds, including modifications to the quinolone system [Ishibashi & Tamura, 2004].
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropyl group and multiple fluorine atoms which significantly affect its chemical behavior. The structure-activity relationship for fluoroquinolones, as discussed by Charushin et al. (2014), indicates the importance of fluoro and methoxy substitutions for biological activity, which can also be inferred for their impact on molecular properties [Charushin et al., 2014].
Chemical Reactions and Properties
The chemical reactivity of this compound can be attributed to its fluorine atoms and the cyclopropyl group, which introduce unique electronic and steric effects. These structural features influence its participation in various chemical reactions, such as nucleophilic substitutions and complex formation with metals, enhancing its reactivity and potential for further chemical modifications [Charushin et al., 2014].
Scientific Research Applications
Antimycobacterial Activity: Newer derivatives of this compound demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Senthilkumar et al., 2008).
Impact on Crystallization and Purification: It influences the crystallization and purification process of ciprofloxacin, an important antibacterial drug (Yin Qiuxiang, 2002).
Pharmaceutical and Biotechnology Applications: A method to prepare a derivative of this compound with a 48% yield shows its relevance in pharmaceutical and biotechnology industries (Liu Zhe, 2001).
Broad-Spectrum Antibacterial Properties: Derivatives of this compound, such as isothiazoloquinolones, exhibit potent broad-spectrum antibacterial activities (Hashimoto et al., 2007).
Role in Synthesis of Antibacterial Agents: It is used in synthesizing new pyridone carboxylic acid antibacterial agents, showcasing its utility in developing new antimicrobial drugs (Uno et al., 1989).
Analytical Method Development: A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining its derivative in pharmaceutical preparations, highlighting its analytical applications (Fu Yan-wen, 2008).
Photochemistry Studies: Research on ciprofloxacin, a derivative, shows specific photochemical reactions in aqueous solutions, which is significant for understanding its stability and reactivity (Mella et al., 2001).
Synthesis of Novel Antibacterial Compounds: It is involved in the synthesis of new antibacterial compounds, such as 7-thio-substituted 4-oxoquinoline-3-carboxylic acids, further expanding its pharmaceutical applications (Nishimura et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZXSSAMGZVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427125 | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
112811-72-0 | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112811-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKQ5B89ZK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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